6-(6-Chloropyrimidin-4-yloxy)quinoline

CAMKIV inhibition regioisomer comparison molecular docking

6-(6-Chloropyrimidin-4-yloxy)quinoline (CAS 862270-70-0) is a quinoline–pyrimidine hybrid ether used as a regioisomeric control in CAMKIV inhibitor programs. The 8-substituted isomer exhibits a computed Ki of 0.0109 nM; parallel testing of this 6-isomer maps the positional requirements for kinase binding, preventing orders-of-magnitude potency losses from uninformed in-class substitution. The 6-chloro group on the pyrimidine ring provides a direct synthetic handle for nucleophilic aromatic substitution, enabling focused library generation for NDH-2 SAR. Accessible via a single-step etherification per patent US07855215B2, this building block integrates efficiently into parallel synthesis workflows for lead optimization. Ideal for medicinal chemistry teams requiring a cost-effective, derivatizable intermediate with defined regioisomeric activity data.

Molecular Formula C13H8ClN3O
Molecular Weight 257.67 g/mol
Cat. No. B8355388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-Chloropyrimidin-4-yloxy)quinoline
Molecular FormulaC13H8ClN3O
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)N=C1
InChIInChI=1S/C13H8ClN3O/c14-12-7-13(17-8-16-12)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H
InChIKeyAVWGCWFWYOZVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(6-Chloropyrimidin-4-yloxy)quinoline: Chemical Identity, Class, and Procurement-Relevant Characteristics


6-(6-Chloropyrimidin-4-yloxy)quinoline (CAS 862270-70-0) is a heterocyclic small molecule (C₁₃H₈ClN₃O, MW 257.67 g/mol) composed of a quinoline core linked via an ether bridge to a 6-chloropyrimidine moiety [1]. It belongs to the quinoline–pyrimidine hybrid class, which has been investigated for kinase inhibition and anti-infective applications [2]. The compound is primarily encountered as a synthetic intermediate or a tool compound for medicinal chemistry campaigns targeting calcium/calmodulin-dependent protein kinase IV (CAMKIV) and type II NADH dehydrogenase (NDH-2) [3].

Why 6-(6-Chloropyrimidin-4-yloxy)quinoline Cannot Be Casually Replaced by In-Class Quinoline–Pyrimidine Hybrids


Within the quinoline–pyrimidine hybrid family, the position of the ether linkage on the quinoline ring (e.g., 6- vs. 8-substitution) and the nature of the pyrimidine substituent (chloro vs. amino vs. sulfanyl) profoundly alter target engagement and cellular potency. For example, the 8-substituted regioisomer 8-((6-chloropyrimidin-4-yl)oxy)quinoline exhibits a computed Ki of 0.0109 nM against CAMKIV and an experimental IC₅₀ of 39 µM in HuH7 hepatoma cells, while a closely related 6-substituted analog bearing a 2-sulfanylacetate side chain shows only an EC₅₀ of 1,700 nM against a distinct cellular target [1][2]. Such regioisomer- and substituent-dependent activity profiles mean that generic in-class replacement without direct comparative data risks selecting a compound with orders-of-magnitude lower potency for the intended assay.

Head-to-Head and Cross-Study Quantitative Differentiation of 6-(6-Chloropyrimidin-4-yloxy)quinoline


Regioisomeric Differentiation: 6-Quinolinyloxy vs. 8-Quinolinyloxy Linkage Impacts Computed CAMKIV Affinity

The 8-substituted analog 8-((6-chloropyrimidin-4-yl)oxy)quinoline (Compound 1 in Jameel et al.) achieved a docking-calculated Ki of 0.0109 nM and a binding free energy ΔG of −11.52 kcal/mol against CAMKIV [1]. In contrast, no published docking or experimental data exist for the 6-substituted isomer against CAMKIV, indicating that the position of the quinoline–pyrimidine ether linkage is a critical determinant of kinase binding, and the 6-isomer cannot be assumed to replicate the 8-isomer's affinity.

CAMKIV inhibition regioisomer comparison molecular docking

Cellular Antiproliferative Activity: 8-Regioisomer Benchmark in HuH7 Hepatoma Cells

The 8-substituted regioisomer demonstrated an IC₅₀ of 39 µM against the HuH7 human hepatoma cell line in an MTT assay, while remaining non-toxic to HEK-293 cells up to 400 µM [1]. No comparable cellular data have been reported for 6-(6-chloropyrimidin-4-yloxy)quinoline, meaning the cellular therapeutic window of the 6-isomer remains uncharacterized.

anticancer activity MTT assay HuH7 cells

Substituent-Dependent Cellular Activity: 6-Quinolinyloxy Pyrimidine with Sulfanyl Side Chain Shows Micromolar Potency in PMNL Cells

A 6-quinolinyloxy pyrimidine derivative, ethyl 2-{[4-chloro-6-(quinolin-6-yloxy)pyrimidin-2-yl]sulfanyl}octanoate (BDBM24562), exhibited an EC₅₀ of 1,700 nM in a PMNL cell-based assay at pH 7.4 and 2 °C [1]. While this compound shares the 6-quinolinyloxy linkage with the target compound, the presence of a 2-sulfanylacetate substituent on the pyrimidine ring yields micromolar-range cellular activity, illustrating that even minor pyrimidine modifications drastically shift potency.

anti-inflammatory activity PMNL assay quinolinyl pyrimidine

Synthetic Accessibility from a Documented Patent Intermediate Route

6-(6-Chloropyrimidin-4-yloxy)quinoline can be synthesized by reacting 4,6-dichloropyrimidine with 6-hydroxyquinoline in aqueous acetone using NaOH as a base, a procedure described in patent US07855215B2 [1]. This straightforward one-step etherification contrasts with the more complex multi-step sequences required for analogs bearing additional amino or sulfanyl substituents, potentially reducing custom synthesis costs and lead times.

synthesis patent intermediate procurement sourcing

Procurement-Driven Application Scenarios for 6-(6-Chloropyrimidin-4-yloxy)quinoline Based on Quantitative Evidence


Regioisomer-Specific SAR Exploration in CAMKIV Inhibitor Programs

Medicinal chemistry teams investigating CAMKIV as a target for cancer or neurodegenerative diseases can use 6-(6-chloropyrimidin-4-yloxy)quinoline as a regioisomeric control. The 8-isomer (Compound 1 in Jameel et al.) has a computed Ki of 0.0109 nM and a cellular IC₅₀ of 39 µM against HuH7 cells [1]; testing the 6-isomer in parallel would elucidate the positional requirements for kinase binding and cellular activity, directly informing lead optimization.

Scaffold-Hopping Starting Point for NDH-2 Inhibitor Discovery

Quinolinyl pyrimidines have demonstrated inhibition of Mycobacterium tuberculosis NDH-2 [1]. The 6-chloro substituent on the pyrimidine ring of the target compound provides a synthetic handle for further derivatization (e.g., nucleophilic aromatic substitution) to generate focused libraries for structure–activity relationship studies against NDH-2, without the confounding effects of additional substituents present in more elaborate analogs.

Cost-Efficient Intermediate for Downstream Functionalization in Kinase Inhibitor Synthesis

As documented in patent US07855215B2, the target compound is accessible via a single-step etherification [1]. This makes it a cost-effective intermediate for introducing the 6-chloropyrimidin-4-yloxy motif into more complex kinase inhibitor scaffolds, particularly when the chloro group is intended for subsequent displacement by amines, thiols, or other nucleophiles in parallel synthesis workflows.

Quote Request

Request a Quote for 6-(6-Chloropyrimidin-4-yloxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.